

A Comparative Guide to Validated Analytical Methods for Lumiracoxib Quantification

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Compound of Interest

Compound Name: Lumiracoxib-d6

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For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Lumiracoxib, a non-steroidal anti-inflammatory drug. The following sections present the experimental protocols and performance data for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Micellar Electrokinetic Chromatography (MEKC), and UV Spectrophotometry. This objective comparison is intended to assist in the selection of the most suitable assay for specific research and quality control needs.

Quantitative Performance Data

The performance of an analytical method is best assessed through its validation parameters. The following tables summarize the quantitative data for the different Lumiracoxib assays found in the literature.

Table 1: Comparison of Chromatographic Methods for Lumiracoxib Analysis

Parameter	HPLC Method 1	HPLC Method 2	MEKC Method
Linearity Range	10-100 µg/mL	2-30 µg/mL	5-150 µg/mL
Correlation Coefficient (r ²)	0.9999	≈0.999	0.9999
Accuracy (% Recovery)	Data not specified	98-100%	Data not specified
Precision (%RSD)	Data not specified	< 2.0%	Data not specified
Limit of Detection (LOD)	Data not specified	Data not specified	1.34 µg/mL
Limit of Quantification (LOQ)	Data not specified	Data not specified	4.48 µg/mL

Table 2: Performance Data for UV Spectrophotometry Method for Lumiracoxib Analysis

Parameter	UV Spectrophotometry
Linearity Range	2-30 µg/mL
Correlation Coefficient (r)	≈0.999
Accuracy (% Recovery)	98-100%
Precision (%RSD)	< 2.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical assays. The following sections provide the experimental protocols for the key methods cited.

High-Performance Liquid Chromatography (HPLC) - Method 1

This stability-indicating reversed-phase LC method was developed for the determination of lumiracoxib in pharmaceutical formulations.[1]

- Instrumentation: A liquid chromatograph equipped with a UV detector.
- Column: Synergi fusion C18 column (150 mm x 4.6 mm).[1]
- Column Temperature: 30°C.[1]
- Mobile Phase: A mixture of phosphoric acid (25 mM; pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at a wavelength of 272 nm.[1]
- Runtime: The chromatographic separation is achieved within 10 minutes.[1]

High-Performance Liquid Chromatography (HPLC) - Method 2

This HPLC method was developed and validated for the quantitative determination of lumiracoxib in tablets.[2][3]

- Instrumentation: A high-performance liquid chromatograph with a UV detector.
- Column: Propylsulfonic acid bonded to silica gel column (250 x 4.6 mm; 5 µm).[2][3]
- Mobile Phase: A mixture of phosphate buffer (pH 7.4; 10 mM), water, and acetonitrile in a 10:40:50 (v/v/v) ratio.[2][3]
- Flow Rate: 1.0 mL/min.[2][3]
- Detection: UV detection at a wavelength of 278 nm.[2][3]

Micellar Electrokinetic Chromatography (MEKC)

This stability-indicating MEKC method was developed for the analysis of lumiracoxib in pharmaceutical formulations.[4]

- Instrumentation: A capillary electrophoresis system with a photodiode array (PDA) detector.

- Capillary: Fused-silica capillary (50 μm internal diameter; 40 cm effective length).[4]
- Buffer: 50 mM borate buffer and 50 mM sodium dodecyl sulfate (SDS) solution at pH 9.0.[4]
- Temperature: 30°C.[4]
- Applied Voltage: 20 kV.[4]
- Detection: PDA detector set at 208 nm.[4]
- Internal Standard: Nimesulide.[4]

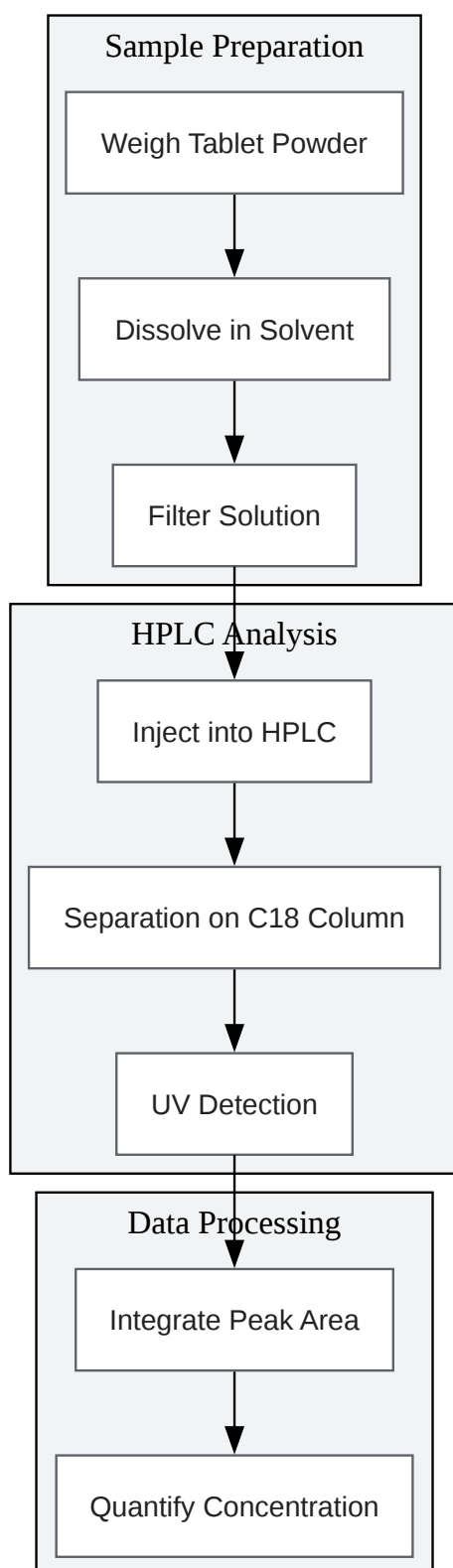
UV Spectrophotometry

This UV spectrophotometric method was developed for the quantitative determination of lumiracoxib in tablets.[2][3]

- Instrumentation: A UV spectrophotometer.
- Solvent: Ethanol.[2][3]
- Analysis Wavelength: Absorbance measured at 275 nm.[2][3]

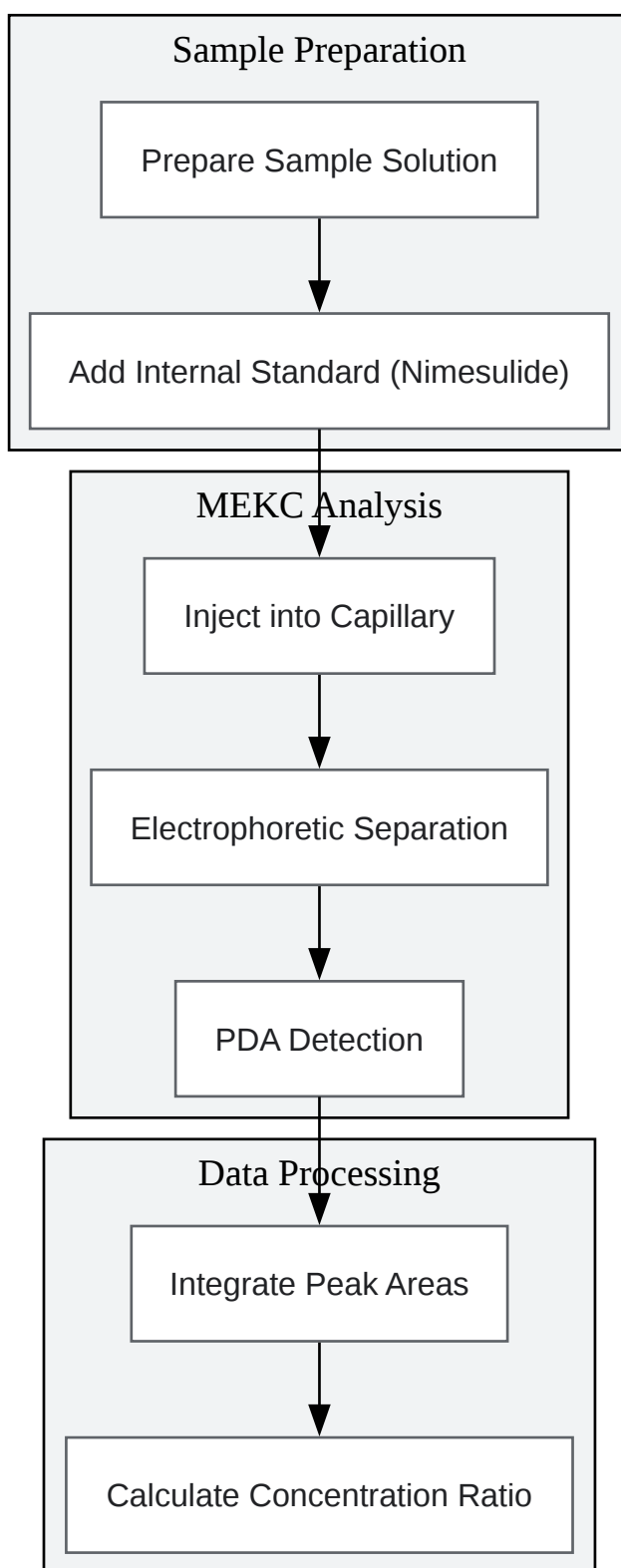
Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described analytical methods.



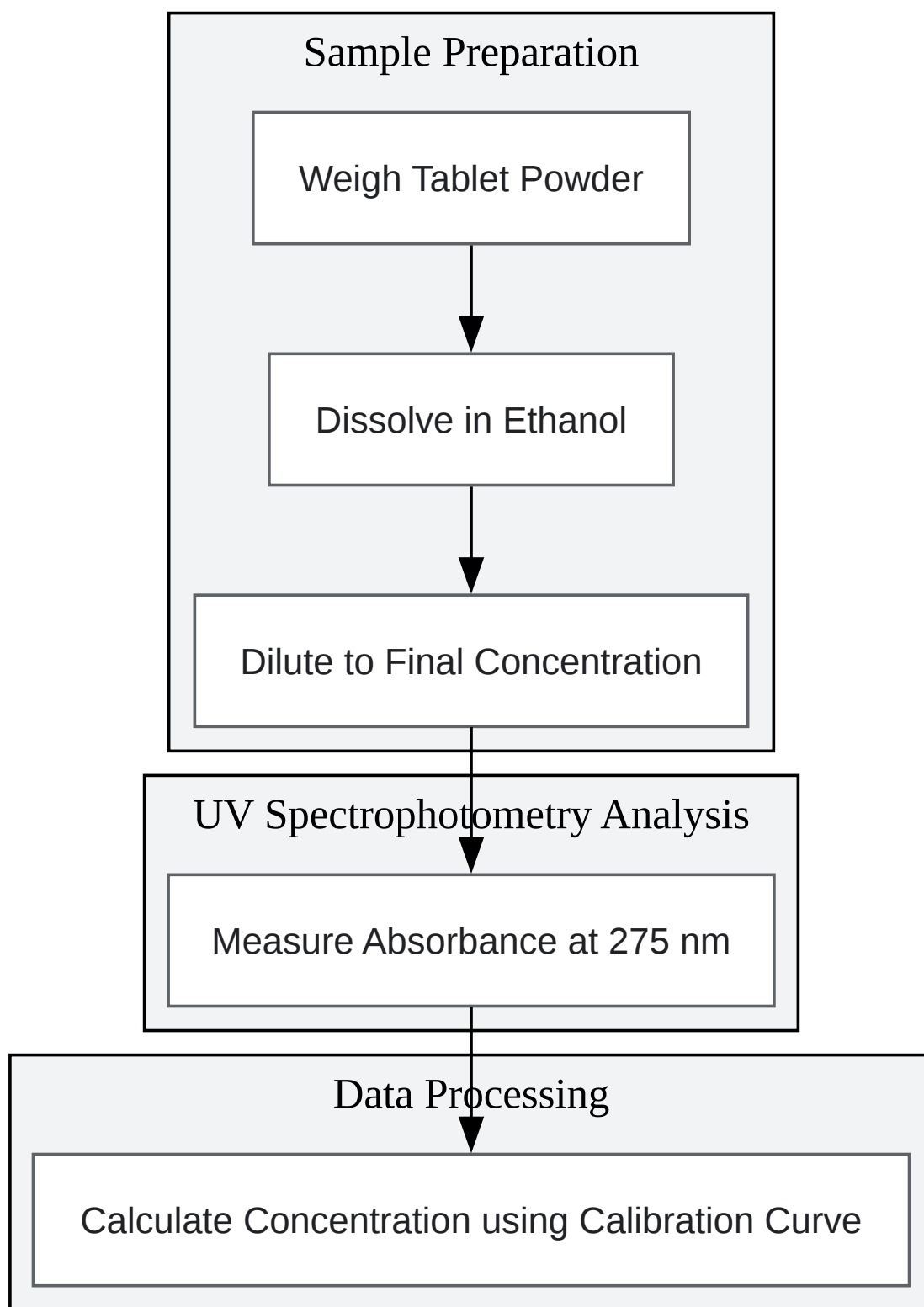
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Caption: General workflow for HPLC analysis of Lumiracoxib.



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Caption: General workflow for MEKC analysis of Lumiracoxib.



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Caption: General workflow for UV Spectrophotometry of Lumiracoxib.

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